Cas no 1346598-39-7 (N-Acetylpiperazine-N’-(4-phenol) Ketoconazole)
1346598-39-7 structure
Product Name:N-Acetylpiperazine-N’-(4-phenol) Ketoconazole
Numero CAS:1346598-39-7
MF:C38H42Cl2N6O6
MW:749.682687282562
CID:1060547
PubChem ID:71312808
Update Time:2025-05-19
N-Acetylpiperazine-N’-(4-phenol) Ketoconazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-Acetylpiperazine-N’-(4-phenol) Ketoconazole
- N-Acetylpiperazine-N'-(4-phenol) Ketoconazole
- 1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenoxy]phenyl]piperazin-1-yl]ethanone
- 1-(4-(4-((2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)-3-(4-(4-acetylpiperazin-1-yl)phenoxy)phenyl)piperazin-1-yl)ethan-1-one
- Ketoconazole Impurity B
- 1346598-39-7
-
- Inchi: 1S/C38H42Cl2N6O6/c1-27(47)43-13-17-45(18-14-43)30-4-7-32(8-5-30)51-37-22-31(46-19-15-44(16-20-46)28(2)48)6-10-36(37)49-23-33-24-50-38(52-33,25-42-12-11-41-26-42)34-9-3-29(39)21-35(34)40/h3-12,21-22,26,33H,13-20,23-25H2,1-2H3
- Chiave InChI: VMDQNVDMNGLNOT-UHFFFAOYSA-N
- Sorrisi: ClC1C=C(C=CC=1C1(CN2C=NC=C2)OCC(COC2C=CC(=CC=2OC2C=CC(=CC=2)N2CCN(C(C)=O)CC2)N2CCN(C(C)=O)CC2)O1)Cl
Proprietà calcolate
- Massa esatta: 748.25400
- Massa monoisotopica: 748.2542885g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 52
- Conta legami ruotabili: 10
- Complessità: 1180
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.3
- Superficie polare topologica: 102Ų
Proprietà sperimentali
- PSA: 101.84000
- LogP: 5.67240
N-Acetylpiperazine-N’-(4-phenol) Ketoconazole Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | A187500-2.5mg |
N-Acetylpiperazine-N’-(4-phenol) Ketoconazole |
1346598-39-7 | 2.5mg |
$ 253.00 | 2023-04-19 | ||
| TRC | A187500-25mg |
N-Acetylpiperazine-N’-(4-phenol) Ketoconazole |
1346598-39-7 | 25mg |
$ 1918.00 | 2023-04-19 | ||
| A2B Chem LLC | AE38303-1mg |
N-Acetylpiperazine-N'-(4-phenol) Ketoconazole |
1346598-39-7 | 1mg |
$217.00 | 2024-04-20 | ||
| A2B Chem LLC | AE38303-5mg |
N-Acetylpiperazine-N'-(4-phenol) Ketoconazole |
1346598-39-7 | 5mg |
$552.00 | 2024-04-20 | ||
| A2B Chem LLC | AE38303-10mg |
N-Acetylpiperazine-N'-(4-phenol) Ketoconazole |
1346598-39-7 | 10mg |
$887.00 | 2024-04-20 | ||
| TRC | A187500-1mg |
N-Acetylpiperazine-N’-(4-phenol) Ketoconazole |
1346598-39-7 | 1mg |
$ 100.00 | 2023-09-09 | ||
| TRC | A187500-5mg |
N-Acetylpiperazine-N’-(4-phenol) Ketoconazole |
1346598-39-7 | 5mg |
$ 450.00 | 2023-09-09 | ||
| TRC | A187500-10mg |
N-Acetylpiperazine-N’-(4-phenol) Ketoconazole |
1346598-39-7 | 10mg |
$ 800.00 | 2023-09-09 |
N-Acetylpiperazine-N’-(4-phenol) Ketoconazole Letteratura correlata
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
1346598-39-7 (N-Acetylpiperazine-N’-(4-phenol) Ketoconazole) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso